1,3-Dibromo-2-butanone
Overview
Description
1,3-Dibromo-2-butanone is a chemical compound with the molecular formula C4H6Br2O . It has an average mass of 229.898 Da and a monoisotopic mass of 227.878525 Da .
Synthesis Analysis
A novel bromo-butanone synthesis method involves using 3-methyl propionlyacetae as a starting raw material. A key intermediate is obtained by chlorination and degreasing reactions, where the yield is greater than 70%. The bromo-butanone is obtained by bromination, with a total yield greater than 50% .Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 6 hydrogen atoms, 2 bromine atoms, and 1 oxygen atom . The systematic name of the compound is this compound .Chemical Reactions Analysis
3-Bromo-2-butanone is involved in the preparation of o-isopropyl S-3-oxobutan-2-yl dithiocarbonate by reaction with potassium o-isopropylxanthate, which on treatment with sulfuric acid gives 4,5-dimethyl-1,3-dithiol-2-one .Physical and Chemical Properties Analysis
This compound has a density of 1.9±0.1 g/cm3, a boiling point of 222.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.9±3.0 kJ/mol and a flash point of 93.1±6.9 °C .Safety and Hazards
Inhalation of vapors or dust of 1,3-Dibromo-2-butanone is extremely irritating. It may cause burning of eyes and lachrymation (flow of tears). It may also cause coughing, difficult breathing, and nausea . Brief exposure effects last only a few minutes, but exposure in an enclosed area may be very harmful .
Mechanism of Action
Target of Action
1,3-Dibromo-2-butanone is a chemical compound that primarily targets enolates of 1,3-dicarbonyl compounds . These compounds play a crucial role in various biochemical reactions, particularly in the formation of hydrofuran derivatives .
Mode of Action
The compound interacts with its targets through a process known as tandem nucleophilic reaction . In the presence of DBU in THF, this compound reacts with enolates of 1,3-dicarbonyl compounds to afford hydrofuran derivatives . This reaction is a key step in the synthesis of various bioactive natural products .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of hydrofuran derivatives . Hydrofuran moieties are important functional groups found in several bioactive natural products .
Result of Action
The primary result of this compound’s action is the formation of hydrofuran derivatives . These derivatives can function as versatile intermediates for further transformations, contributing to the synthesis of various bioactive natural products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of this compound with 1,3-dicarbonyl compounds was carried out in THF using DBU as the base . The reaction conditions, such as temperature and solvent, can significantly impact the outcome of the reaction .
Properties
IUPAC Name |
1,3-dibromobutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c1-3(6)4(7)2-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMIKRZPDSXBTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497109 | |
Record name | 1,3-Dibromobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
815-51-0 | |
Record name | 1,3-Dibromobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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